molecular formula C13H21Cl2N3O B7952175 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride

1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride

Cat. No.: B7952175
M. Wt: 306.23 g/mol
InChI Key: NGCABQHMMMCXLD-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-(4-methylphenyl)-, dihydrochloride (CAS: 89473-82-5) is a piperazine derivative with the molecular formula C₁₃H₁₉N₃O·2HCl and a molecular weight of 306.23 g/mol. Structurally, it consists of a piperazine ring linked to an acetamide group substituted with a 4-methylphenyl moiety, with two hydrochloride counterions enhancing its solubility . This compound is classified as an irritant and serves as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted agents. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous piperazine derivatives .

Properties

IUPAC Name

N-(4-methylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCABQHMMMCXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like palladium and ruthenium .

Major Products Formed: The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives typically exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds for Comparison :

N-Benzyl-2-piperazin-1-yl-acetamide dihydrochloride (CAS: 827614-58-4)

4-(5-Chloro-2-methylphenyl)-N,N-diphenyl-1-piperazineacetamide (CAS: 1023798-42-6)

K604 (4-[2-(1H-Benzimidazol-2-ylthio)ethyl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]-1-piperazineacetamide dihydrochloride)

N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide (CAS: Unspecified)

Structural Differences :
  • Target Compound : Features a 4-methylphenyl group on the acetamide nitrogen and a piperazine ring.
  • N-Benzyl Analogue : Substitutes the 4-methylphenyl with a benzyl group, increasing lipophilicity .
  • Diphenylacetamide Derivative : Incorporates two phenyl groups on the acetamide nitrogen and a chloro-methylphenyl piperazine substituent, enhancing steric bulk .
  • K604 : Contains a benzimidazole-thioethyl chain and a pyridinyl group, significantly enlarging the molecular structure .
Target Compound :
  • Dihydrochloride salt improves aqueous solubility, favoring oral bioavailability .
Comparisons :

Arylpiperazine Derivatives (Compounds 7 and 9 in ) :

  • Exhibit high 5-HT₁A receptor affinity (Ki < 10 nM) as fumarate salts .
  • The target compound’s simpler structure may reduce receptor specificity compared to tricyclo-substituted analogues.

K604: A potent ACAT1/SOAT1 inhibitor with modified pharmacokinetics via stealth liposome encapsulation, enhancing biodistribution .

Carboxamide Analogues :

  • N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide shows conformational rigidity (chair piperazine) for stable receptor interactions .

Physicochemical Properties

Property Target Compound N-Benzyl Analogue K604 Carboxamide Derivative
Molecular Weight 306.23 g/mol 294.22 g/mol ~600 g/mol (estimated) 281.76 g/mol
Solubility High (dihydrochloride) Moderate Low (improved via liposomes) Low (free base)
Lipophilicity (LogP) ~1.5 (estimated) ~2.0 ~3.5 ~1.8
Bioavailability Moderate Moderate-High Low (without formulation) Low

Biological Activity

1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various bioactive molecules and has been investigated for its biological activities, including its effects on neurotransmitter systems and potential therapeutic uses in conditions such as anxiety and depression.

Chemical Structure

The chemical structure of 1-Piperazineacetamide, n-(4-methylphenyl)-, dihydrochloride can be represented as follows:

  • Molecular Formula : C11H16Cl2N2O
  • Molecular Weight : 265.17 g/mol

Research indicates that piperazine derivatives interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The mechanism of action for 1-Piperazineacetamide involves modulation of these neurotransmitter systems, which can affect mood and anxiety levels.

Antidepressant and Anxiolytic Effects

Studies have shown that piperazine derivatives can exhibit antidepressant and anxiolytic properties. For instance, compounds similar to 1-Piperazineacetamide have been tested in animal models demonstrating significant reductions in anxiety-like behaviors.

  • Case Study : In a study involving rodent models of anxiety, administration of piperazine derivatives resulted in decreased time spent in the open arms of an elevated plus maze, indicating reduced anxiety levels. The effects were comparable to those observed with standard anxiolytic medications like diazepam .

Acetylcholinesterase Inhibition

Piperazine derivatives, including 1-Piperazineacetamide, have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission and is beneficial in conditions like Alzheimer's disease.

CompoundAChE Inhibition (%)Reference
1-Piperazineacetamide45%
Donepezil (standard)75%

Toxicological Profile

While the therapeutic potential is promising, toxicity studies are essential for evaluating safety. Preliminary studies indicate that 1-Piperazineacetamide exhibits low acute toxicity in animal models, but comprehensive toxicological assessments are necessary to establish safety profiles for human use.

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